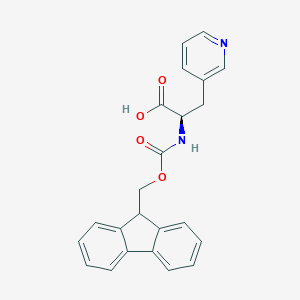

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Beschreibung

Chemical Identity and Nomenclature

Fluorenylmethoxycarbonyl-D-3-Pyridylalanine is chemically defined as (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid, bearing the Chemical Abstracts Service registry number 142994-45-4. The compound exhibits a molecular formula of C23H20N2O4 with a corresponding molecular weight of 388.42 grams per mole. This unnatural amino acid derivative incorporates three distinct structural components: the fluorenylmethoxycarbonyl protecting group attached to the amino terminus, the D-configuration at the alpha carbon center, and a pyridine ring system substituted at the 3-position of the alanine side chain.

The systematic nomenclature reflects the compound's complex architecture, with alternative naming conventions including N-alpha-9-Fluorenylmethoxycarbonyl-3-(3-pyridyl)-D-alanine and fluorenylmethoxycarbonyl-β-(3-pyridyl)-D-alanine. The presence of the pyridine moiety introduces heteroaromatic character to the molecule, while the fluorenylmethoxycarbonyl group provides both protective functionality and enhanced analytical detectability through its inherent fluorescent properties. The compound exists as a white to off-white crystalline solid with a melting point of approximately 166.5 degrees Celsius.

Historical Development in Amino Acid Chemistry

The development of fluorenylmethoxycarbonyl-D-3-Pyridylalanine is intrinsically linked to the broader evolution of amino acid protecting group chemistry, particularly the revolutionary introduction of the fluorenylmethoxycarbonyl group by Louis A. Carpino and Grace Y. Han in 1972. Prior to this breakthrough, the field of peptide synthesis faced significant limitations due to the lack of base-labile protecting groups that could complement the existing repertoire of acid-labile alternatives. The fluorenylmethoxycarbonyl group addressed this critical gap by providing a protecting group that could be selectively removed under basic conditions using secondary amines such as piperidine.

The historical significance of the fluorenylmethoxycarbonyl group cannot be overstated, as it enabled the development of solid-phase peptide synthesis methodologies that would later be refined by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s. This advancement represented a fundamental shift in synthetic strategy, allowing for the systematic assembly of peptide chains while attached to insoluble resin supports. The introduction of unnatural amino acids such as fluorenylmethoxycarbonyl-D-3-Pyridylalanine into this framework further expanded the synthetic possibilities, enabling the incorporation of non-proteinogenic building blocks that could impart unique properties to the resulting peptides.

The development of fluorenylmethoxycarbonyl chemistry was motivated by the recognition that existing protecting group strategies were inadequate for the increasingly complex demands of synthetic peptide chemistry. The fluorenylmethoxycarbonyl group's unique mechanism of deprotection, which proceeds through base-catalyzed elimination to generate the highly fluorescent dibenzofulvene byproduct, provided both synthetic utility and analytical convenience. This characteristic proved particularly valuable in solid-phase synthesis applications, where the dibenzofulvene and associated adducts could be efficiently removed through simple washing procedures.

Stereochemical Significance of D-Configuration

The D-configuration of fluorenylmethoxycarbonyl-D-3-Pyridylalanine represents a deliberate departure from the L-amino acids that predominate in natural protein structures, conferring unique stereochemical properties that have profound implications for peptide conformation and biological activity. D-amino acids are typically introduced into peptide sequences to enhance enzymatic stability, as most proteolytic enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids. This stereochemical modification creates peptides that are significantly more resistant to proteolytic degradation while potentially maintaining or even enhancing biological activity.

The incorporation of D-amino acids into peptide structures can dramatically influence secondary structure formation, particularly in the context of beta-turn and beta-hairpin motifs. Research has demonstrated that single D-amino acid substitutions can serve as crucial structural nucleation elements, stabilizing specific conformations that would not be observed in homochiral peptides composed entirely of L-amino acids. The D-configuration at the alpha carbon of fluorenylmethoxycarbonyl-D-3-Pyridylalanine introduces a specific stereochemical constraint that can direct the formation of particular secondary structures while disrupting others.

The stereochemical properties of D-amino acids extend beyond simple conformational effects to influence fundamental aspects of peptide-protein interactions and biological recognition processes. The altered spatial arrangement of functional groups in D-amino acid-containing peptides can lead to novel binding interactions with biological targets, potentially resulting in enhanced selectivity or altered pharmacological profiles. This stereochemical diversity has proven particularly valuable in the development of peptidomimetics and therapeutic peptides, where the incorporation of D-amino acids can provide access to previously inaccessible regions of chemical space.

Position of Fluorenylmethoxycarbonyl-D-3-Pyridylalanine in Modern Peptide Chemistry

Fluorenylmethoxycarbonyl-D-3-Pyridylalanine occupies a prominent position in contemporary peptide chemistry as a versatile building block that addresses multiple synthetic and functional requirements simultaneously. The compound serves as a key component in solid-phase peptide synthesis protocols, where its fluorenylmethoxycarbonyl protecting group enables efficient automated assembly of complex peptide sequences. The pyridine moiety introduces heteroaromatic character that can participate in specific molecular recognition events, while the D-configuration provides the aforementioned benefits related to enzymatic stability and conformational control.

In the context of drug development, fluorenylmethoxycarbonyl-D-3-Pyridylalanine has found particular utility in the design of novel pharmaceuticals that target specific receptors or biological pathways. The pyridine ring system can engage in pi-stacking interactions, hydrogen bonding, and coordination chemistry, providing multiple avenues for molecular recognition and binding specificity. This versatility has made the compound valuable in neuroscience research, where pyridine-containing peptides can serve as tools for studying neuroactive compounds and their interactions with neuronal receptors.

The integration of fluorenylmethoxycarbonyl-D-3-Pyridylalanine into bioconjugation strategies represents another significant application area in modern peptide chemistry. The compound can facilitate the attachment of biomolecules to surfaces or other molecular entities, which is crucial for developing biosensors and targeted drug delivery systems. This capability stems from the reactive nature of the pyridine nitrogen, which can serve as a coordination site for metal centers or participate in nucleophilic substitution reactions under appropriate conditions.

Recent advances in flow-based fluorenylmethoxycarbonyl solid-phase peptide synthesis have further enhanced the utility of fluorenylmethoxycarbonyl-D-3-Pyridylalanine in peptide assembly protocols. These methodologies enable rapid, efficient synthesis of complex peptide sequences while maintaining high purity standards. The compound's compatibility with automated synthesis platforms and its stability under the thermal and chemical conditions employed in flow synthesis make it particularly valuable for the preparation of peptide libraries and structure-activity relationship studies.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLPMTXRCLXOJO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-45-4 | |

| Record name | Fmoc-D-3-Pyridylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNS3JR7DYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of D-3-Pyridylalanine

D-3-Pyridylalanine, a non-proteinogenic amino acid, is synthesized via asymmetric methods. Common strategies include:

-

Chiral Auxiliary Approaches : Using Evans’ oxazolidinones to induce stereocontrol during alkylation of pyridine-containing aldehydes.

-

Enzymatic Resolution : Kinetic resolution of racemic mixtures using acylases or lipases to isolate the D-enantiomer.

-

Strecker Synthesis : Reaction of 3-pyridinecarboxaldehyde with ammonia and cyanide, followed by hydrolysis to yield the amino acid.

Fmoc Protection

The amino group of D-3-Pyridylalanine is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under mildly basic conditions. A typical procedure involves:

-

Dissolving D-3-Pyridylalanine in dioxane/water (1:1).

-

Adding Fmoc-Cl (1.1 eq) and sodium bicarbonate (2 eq) at 0°C.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Isolating the product via extraction and purification by recrystallization or chromatography.

Critical Considerations :

-

Solvent Choice : DMF or THF may substitute dioxane to enhance solubility.

-

Racemization Risk : Low temperatures (0–5°C) and buffered conditions (pH 8–9) minimize epimerization.

-

Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively removes unreacted Fmoc-Cl and byproducts.

Analytical Characterization

Quality control of Fmoc-D-3-Pyridylalanine necessitates rigorous analytical validation:

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>98%).

-

Mass Spectrometry : ESI-MS identifies the molecular ion peak ([M+H]⁺ expected at ~412.4 Da).

-

Optical Rotation : [α]D²⁵ = +12.5° (c = 1, DMF) verifies enantiomeric purity.

Table 2: Analytical Specifications for Fmoc-D-3-Pyridylalanine

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 158–160°C |

| Optical Rotation | +12.5° ± 0.5° |

| Water Content | ≤0.5% (Karl Fischer) |

Challenges and Optimizations

Steric Hindrance

The 3-pyridyl moiety introduces steric bulk, potentially slowing coupling efficiency. Patent WO2010121835A1 addresses this by extending reaction times to 4.5 hours (vs. 1–2 hours for less hindered residues).

Analyse Chemischer Reaktionen

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 175453-07-3 |

| Molecular Formula | C23H20N2O4 |

| Molecular Weight | 388.423 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |

| InChI Key | JQLPMTXRCLXOJO-NRFANRHFSA-N |

Oxidation Reactions

Fmoc-D-3-Pyridylalanine can undergo oxidation at the pyridyl group, leading to various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions

Reduction can occur, particularly at the pyridyl ring, resulting in hydrogenated products using reducing agents such as sodium borohydride and lithium aluminum hydride.

Substitution Reactions

Substitution reactions can be facilitated at the pyridyl ring, allowing for the introduction of different substituents under appropriate conditions.

Drug Development

The unique structure enhances its utility in developing novel pharmaceuticals, particularly those targeting specific biological pathways involving pyridine derivatives.

Bioconjugation

Researchers utilize this compound to create bioconjugates for improved therapeutic delivery systems, enhancing efficacy while reducing side effects.

Neuroscience Research

Due to its structural similarity to neurotransmitters, it is employed to study receptor interactions and effects on neuronal activity .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-3-Pyridylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for easy deprotection and subsequent coupling reactions, enabling the formation of complex peptide sequences with high purity. The unique properties of this compound facilitate the synthesis of peptides that exhibit enhanced biological activity due to the incorporation of the pyridine moiety.

Case Study: Solid-Phase Synthesis

A study demonstrated the successful incorporation of Fmoc-D-3-Pyridylalanine into peptide chains, resulting in peptides that showed improved solubility and stability compared to their non-pyridyl counterparts. This was particularly advantageous in developing peptides for therapeutic applications where solubility is crucial .

Drug Development

The compound's structure is valuable in pharmaceutical research, particularly for developing new drugs targeting specific receptors or pathways associated with pyridine derivatives. Its unique chemical properties allow researchers to design molecules that can interact selectively with biological targets.

Case Study: Targeting Neuronal Receptors

Research has highlighted the potential of Fmoc-D-3-Pyridylalanine in creating peptidomimetics that mimic neuroactive compounds. These peptidomimetics were shown to effectively bind to neuronal receptors involved in neurodegenerative diseases, suggesting a pathway for developing novel therapeutics .

Bioconjugation

In bioconjugation, Fmoc-D-3-Pyridylalanine is utilized to create conjugates that enhance the delivery and efficacy of therapeutic agents. By linking this compound to drugs or imaging agents, researchers can improve targeting capabilities and reduce side effects.

Case Study: Enhanced Drug Delivery

A study focused on the use of Fmoc-D-3-Pyridylalanine in bioconjugates demonstrated improved pharmacokinetic profiles for anticancer drugs. The conjugates exhibited increased stability in circulation and targeted delivery to tumor cells, leading to enhanced therapeutic outcomes .

Research in Neuroscience

The pyridine moiety present in Fmoc-D-3-Pyridylalanine plays a significant role in neuroscience research. It can be employed to study neuroactive compounds and their interactions with neuronal receptors, contributing to advancements in understanding neurological disorders.

Case Study: Neuroactive Compound Studies

Research involving Fmoc-D-3-Pyridylalanine has been pivotal in elucidating the mechanisms by which certain neuroactive peptides affect synaptic transmission. This has implications for developing treatments for conditions such as depression and anxiety .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group provides steric hindrance, protecting the amino group during reactions. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Fmoc-Protected Amino Acids

| Compound | Molecular Weight | LogP | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| Fmoc-D-3-Pyridylalanine | 388.42 | 2.1 | 5 mg/mL | 215–218 |

| Fmoc-D-4-Pyridylalanine | 388.42 | 1.8 | 10 mg/mL | 210–212 |

| Fmoc-D-3-Trifluoromethylphenylalanine | 401.39 | 3.5 | <1 mg/mL | 230–233 |

Biologische Aktivität

Fmoc-D-3-Pyridylalanine is a derivative of the amino acid alanine, characterized by the presence of a 3-pyridyl group and a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is significant in peptide synthesis and has garnered attention for its biological activities, particularly in influencing cellular functions and biochemical pathways.

- Molecular Formula : C23H20N2O4

- Molecular Weight : 388.42 g/mol

- CAS Number : 175453-07-3

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

- SMILES : C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Biological Activity Overview

Fmoc-D-3-Pyridylalanine exhibits various biological activities that are pivotal for research in biochemistry and pharmacology. Its unique structure allows it to participate in enzyme-substrate interactions, which are crucial for understanding protein functions.

- Enzyme Inhibition : Fmoc-D-3-Pyridylalanine has been shown to inhibit certain enzymes, affecting metabolic pathways. This inhibition can be leveraged to study enzyme kinetics and mechanisms.

- Receptor Binding : The presence of the pyridyl group alters the sterics of the molecule, which can enhance binding affinity to specific receptors, making it a candidate for drug design.

- Cellular Uptake : Studies indicate that this compound can influence cellular uptake mechanisms, potentially affecting drug delivery systems.

Case Studies

-

Peptide Synthesis :

- Researchers have utilized Fmoc-D-3-Pyridylalanine in synthesizing peptides that mimic natural proteins, allowing for the exploration of their biological roles. The Fmoc protection facilitates selective coupling reactions during synthesis, enhancing yields and purity.

-

Biological Assays :

- In vitro assays have demonstrated that Fmoc-D-3-Pyridylalanine can modulate cellular responses in various cell lines, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Description | Unique Features |

|---|---|---|

| Fmoc-D-2-Pyridylalanine | Pyridyl group at the 2-position | Different reactivity due to positional variation |

| Fmoc-D-3-Pyridylalanine | Pyridyl group at the 3-position | Altered sterics affecting binding properties |

| Fmoc-D-4-Pyridylalanine | Pyridyl group at the 4-position | Offers different electronic properties |

Applications

The applications of Fmoc-D-3-Pyridylalanine extend across various fields:

- Drug Development : Its ability to influence receptor binding makes it a candidate for developing new therapeutics.

- Biochemical Research : Used in studying protein interactions and enzyme mechanisms.

- Synthetic Biology : Plays a role in designing peptides with specific functionalities.

Q & A

Basic: What is the standard protocol for synthesizing Fmoc-D-3-Pyridylalanine?

Methodological Answer:

The synthesis typically involves coupling Fmoc-protected D-alanine derivatives with 3-pyridyl groups under carbodiimide-mediated conditions. For example, a modified procedure from uses EDC (Ethyldiaminopropylcarbodiimidhydrochlorid) as a coupling agent with HOBt (1-hydroxybenzotriazole) and DIPEA (N,N-diisopropylethylamine) in dichloromethane at 0°C. After overnight reaction, purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate 1:1) yields the product. Analytical validation by HPLC (retention time ~20 min) and 1H-NMR (δ 7.56–7.76 ppm for aromatic protons) confirms purity and structure .

Basic: How do researchers characterize the stereochemical integrity of Fmoc-D-3-Pyridylalanine?

Methodological Answer:

Stereochemical purity is critical. Chiral HPLC with a cellulose-based column resolves enantiomers, while 1H-NMR analysis detects diastereomeric splitting in mixed isomers (e.g., δ 0.3 ppm shifts between α/β protons). For advanced confirmation, circular dichroism (CD) or X-ray crystallography may be employed. highlights comparative NMR studies of D/L isomers to validate configuration .

Advanced: How can contradictory data on reaction yields (e.g., 37% vs. 65%) be resolved in Fmoc-D-3-Pyridylalanine synthesis?

Methodological Answer:

Yield discrepancies often stem from coupling efficiency (e.g., excess EDC/HOBt ratios) or purification losses . Optimize by:

- Pre-activating the carboxylic acid group before coupling.

- Using DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Testing alternative solvents (e.g., DMF for better solubility).

and show that yield variations correlate with solvent polarity and washing steps (e.g., NaOH/HCl washes removing unreacted reagents) .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using Fmoc-D-3-Pyridylalanine?

Methodological Answer:

Racemization risks arise from basic conditions during Fmoc deprotection. Mitigation includes:

- Using piperidine/DMF (20% v/v) for shorter deprotection times (<5 min).

- Adding HOBt or OxymaPure to suppress base-induced racemization.

- Monitoring by HPLC-MS for D/L isomer formation. emphasizes the pyridyl group’s electron-withdrawing effects, which may stabilize the α-carbon against racemization .

Advanced: How do researchers address solubility challenges of Fmoc-D-3-Pyridylalanine in peptide synthesis?

Methodological Answer:

The hydrophobic pyridyl group reduces solubility in polar solvents. Strategies include:

- Co-solvent systems : DCM/DMF (4:1) or THF/DMSO mixtures.

- Microwave-assisted synthesis to enhance dissolution at elevated temperatures.

- Introducing PEG-based linkers or charged residues (e.g., Lys, Arg) in peptide sequences. notes solubility improvements with acetonitrile/ether (4:1) during purification .

Basic: What safety precautions are required when handling Fmoc-D-3-Pyridylalanine?

Methodological Answer:

While not classified as hazardous ( ), standard precautions apply:

- Use gloves, lab coat, and goggles to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of fine particles.

- Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. and recommend avoiding aqueous or humid conditions to preserve stability .

Advanced: How does the 3-pyridyl moiety influence peptide-receptor binding in drug discovery applications?

Methodological Answer:

The 3-pyridyl group enhances hydrogen bonding and π-π stacking with aromatic residues in receptors (e.g., kinase ATP pockets). To study this:

- Perform alanine scanning mutagenesis to identify critical receptor residues.

- Compare binding affinities (via SPR or ITC ) of peptides with/without the pyridyl modification.

cites its use in GPCR-targeted peptides , where the pyridyl group mimics natural ligands’ heterocyclic motifs .

Basic: What analytical techniques differentiate Fmoc-D-3-Pyridylalanine from its structural analogs (e.g., 2-pyridyl or 4-pyridyl derivatives)?

Methodological Answer:

- 1H-NMR : Aromatic proton shifts differ based on pyridyl substitution (e.g., 3-pyridyl δ ~8.2–8.5 ppm vs. 2-pyridyl δ ~7.5–8.0 ppm).

- Mass spectrometry (MS) : Exact mass (C₂₄H₂₀N₂O₄, M = 408.43 g/mol) distinguishes it from analogs.

- IR spectroscopy : C-N stretching bands (~1600 cm⁻¹) vary with pyridyl position. and provide reference data for related compounds .

Advanced: How can researchers optimize SPPS protocols for incorporating Fmoc-D-3-Pyridylalanine into long peptides (>30 residues)?

Methodological Answer:

Long peptides risk aggregation and incomplete coupling. Optimize by:

- Using low-loading resins (0.1–0.2 mmol/g) to reduce steric hindrance.

- Incorporating pseudo-proline dipeptides or Dmb (2,4-dimethoxybenzyl) groups to minimize β-sheet formation.

- Employing double couplings (2×30 min) with excess Fmoc-amino acid (5 eq). suggests iterative HPLC monitoring to detect truncations .

Advanced: What computational tools predict the conformational effects of Fmoc-D-3-Pyridylalanine in peptide design?

Methodological Answer:

- Molecular dynamics (MD) simulations (e.g., GROMACS) model pyridyl interactions with solvent or receptors.

- Density functional theory (DFT) calculates charge distribution and tautomeric states of the pyridyl group.

- RosettaDesign optimizes side-chain packing in de novo peptide scaffolds. highlights its role in stabilizing α-helical conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.